![molecular formula C20H17ClN4O2S2 B2758656 5-(2-chlorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1020967-34-3](/img/structure/B2758656.png)
5-(2-chlorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Description
5-(2-chlorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C20H17ClN4O2S2 and its molecular weight is 444.95. The purity is usually 95%.
BenchChem offers high-quality 5-(2-chlorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-chlorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Covalent triazine frameworks (CTFs) containing triazine ring structures, similar to graphitic carbon nitride (g-C3N4), have excellent visible light absorption capacity and high chemical stability .
- Its photocatalytic hydrogen production rate reaches an impressive 17,600 μmol h⁻¹ g⁻¹, outperforming reference CTF-NWU-2 by a significant margin .
- Within just 30 minutes, it can accomplish the degradation of rhodamine B (20 mg L⁻¹) and tetracycline hydrochloride (20 mg L⁻¹) .
- A novel fluorescent coordination polymer, [Zn(Py₂TTz)(5-OH-IPA)]n, where Py₂TTz represents 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole and 5-OH-IPA is the 5-hydroxyisophthalate dianion, exhibits fluorescence quenching and red-shifted emission upon interaction with Hg(II) ions in pH 7.00 aqueous solution .
Photocatalysis for Hydrogen Production
Photodegradation of Pollutants
Fluorescent Coordination Polymers
Electron-Deficient Building Blocks
properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-morpholin-4-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S2/c21-14-5-2-1-4-13(14)12-25-19(26)17-18(16(23-25)15-6-3-11-28-15)29-20(22-17)24-7-9-27-10-8-24/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJPJZBWCJEINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=CC=CC=C4Cl)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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